2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid
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Overview
Description
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid is an organic compound that features a phenyl ring substituted with a tert-butyl-dimethyl-silanyloxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by subsequent reactions to introduce the phenyl and acetic acid functionalities. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl-dimethyl-silanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid involves its interaction with molecular targets through its functional groups. The tert-butyl-dimethyl-silanyloxy group provides steric protection, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilane: Utilized in the synthesis of enol silyl ethers and as an initiator for polymerization reactions.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Uniqueness
2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid is unique due to its combination of a phenyl ring, tert-butyl-dimethyl-silanyloxy group, and acetic acid moiety. This combination provides distinct steric and electronic properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H22O3Si |
---|---|
Molecular Weight |
266.41 g/mol |
IUPAC Name |
2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-12-8-6-7-11(9-12)10-13(15)16/h6-9H,10H2,1-5H3,(H,15,16) |
InChI Key |
KFPFGBYXXQBGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CC(=O)O |
Origin of Product |
United States |
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